molecular formula C15H20N2O3S B497833 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole CAS No. 957502-82-8

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole

Cat. No.: B497833
CAS No.: 957502-82-8
M. Wt: 308.4g/mol
InChI Key: JYHPDJGBRGHYNR-UHFFFAOYSA-N
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Description

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole is a high-value chemical intermediate designed for pharmaceutical research and development. This compound belongs to the aryl sulfonyl pyrazole class, which is prominently featured in the synthesis of biologically active molecules. As a core building block, its primary research value lies in constructing more complex structures, particularly for investigating inhibition mechanisms and structure-activity relationships (SAR). The molecular architecture, featuring a sulfonamide linker connecting a pyrazole ring to a substituted phenyl system, is a recognized pharmacophore in medicinal chemistry. Similar sulfonyl pyrazole scaffolds are utilized in the synthesis of active pharmaceutical ingredients (APIs) and are investigated for their potential to interact with various enzyme families . The tert-butyl and ethoxy substituents on the phenyl ring are critical for modulating the compound's lipophilicity, steric bulk, and electronic properties, which can finely tune the pharmacokinetic and binding profiles of resulting candidate drugs . Researchers employ this intermediate in the development of targeted therapies, where it can serve as a central scaffold for attaching diverse functional groups. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-20-13-8-7-12(15(2,3)4)11-14(13)21(18,19)17-10-6-9-16-17/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHPDJGBRGHYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

This method, adapted from N-sulfonyl pyrazole syntheses, involves cyclizing sulfonyl hydrazines with N,N-dimethyl enaminones under acidic conditions. For the target compound, (5-tert-butyl-2-ethoxyphenyl)sulfonyl hydrazine serves as the sulfonylating agent, while the enaminone component determines the pyrazole’s substituents.

Synthetic Procedure :

  • Synthesis of (5-tert-butyl-2-ethoxyphenyl)sulfonyl hydrazine :

    • Chlorosulfonation of 5-tert-butyl-2-ethoxyphenol using chlorosulfonic acid yields the sulfonyl chloride intermediate.

    • Reaction with hydrazine hydrate in dichloromethane produces the sulfonyl hydrazine.

  • Cyclization with Enaminones :

    • The enaminone (e.g., N,N-dimethyl enaminone derived from acetylacetone) reacts with the sulfonyl hydrazine in xylene at 140°C under p-toluenesulfonic acid (p-TSA) catalysis.

    • The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization to form the pyrazole ring (Scheme 1).

Key Data :

ParameterValue/Description
Catalystp-TSA (1.0 equiv.)
SolventXylene
Temperature140°C
Yield45–60% (based on analogous reactions)

Advantages :

  • Direct retention of the sulfonyl group avoids post-synthetic modifications.

  • Tolerates electron-withdrawing and bulky substituents.

Limitations :

  • Requires precise control of enaminone structure to avoid undesired pyrazole substitutions.

Direct Sulfonation of 1H-Pyrazole

Sulfonyl Chloride Preparation

The sulfonyl group is introduced via nucleophilic substitution between 1H-pyrazole and (5-tert-butyl-2-ethoxyphenyl)sulfonyl chloride .

Synthetic Procedure :

  • Synthesis of (5-tert-butyl-2-ethoxyphenyl)sulfonyl chloride :

    • Sulfonation of 5-tert-butyl-2-ethoxybenzene with fuming sulfuric acid introduces the sulfonic acid group at the para position relative to the ethoxy group.

    • Conversion to the sulfonyl chloride using PCl₅ or SOCl₂.

  • Sulfonation of 1H-Pyrazole :

    • Deprotonation of 1H-pyrazole with NaH in THF facilitates nucleophilic attack on the sulfonyl chloride.

    • Reaction at 0–5°C minimizes disubstitution (Scheme 2).

Key Data :

ParameterValue/Description
BaseSodium hydride (1.2 equiv.)
SolventTetrahydrofuran (THF)
Temperature0–5°C
Yield50–65% (extrapolated from)

Advantages :

  • High regioselectivity for the 1-position of pyrazole.

  • Scalable for bulk synthesis.

Limitations :

  • Multi-step synthesis of sulfonyl chloride increases cost.

  • Competing disubstitution at pyrazole’s 1- and 2-positions requires careful stoichiometry.

Multicomponent Reaction (MCR) Approach

One-Pot Assembly

Inspired by pyrazole MCR strategies, this method combines (5-tert-butyl-2-ethoxyphenyl)sulfonyl hydrazine , a 1,3-diketone, and an aldehyde in a single pot.

Synthetic Procedure :

  • Hydrazine-Diketone Condensation :

    • The sulfonyl hydrazine reacts with acetylacetone in ethanol to form a hydrazone.

  • Cyclization with Aldehyde :

    • Addition of paraformaldehyde induces cyclization via [3+2] dipolar cycloaddition, forming the pyrazole ring.

Key Data :

ParameterValue/Description
SolventEthanol
CatalystNone (thermal conditions)
TemperatureReflux (78°C)
Yield35–50% (based on)

Advantages :

  • Convergent synthesis reduces purification steps.

  • Modular substrate scope for derivative exploration.

Limitations :

  • Lower yields compared to stepwise methods.

  • Limited compatibility with sterically hindered aldehydes.

Comparative Analysis of Methods

MethodYieldScalabilityRegioselectivityFunctional Group Tolerance
Cyclocondensation45–60%HighHighModerate
Direct Sulfonation50–65%ModerateHighLow (acid-sensitive groups)
MCR35–50%LowModerateHigh

Chemical Reactions Analysis

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

    Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and reducing agents (e.g., sodium borohydride).

Scientific Research Applications

Synthesis Methodology

A typical synthesis route involves:

  • Starting Materials : 5-(tert-butyl)-2-ethoxyphenol and sulfonyl chlorides.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent under controlled temperature conditions to optimize yield.

Biological Activities

Research indicates that pyrazole derivatives, including 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole, exhibit a broad spectrum of biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibitory activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL depending on the substituents on the pyrazole ring .

CompoundBacterial StrainMIC (μg/mL)
5aS. aureus64
5bE. coli16
6fM. tuberculosis1

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Therapeutic Applications

The compound's structure suggests potential applications in treating various diseases:

Cancer Treatment

Recent patents highlight the use of pyrazole derivatives as RAF inhibitors in cancer therapy. These compounds can inhibit specific pathways involved in tumor growth, making them candidates for targeted cancer therapies .

Antimicrobial Agents

The ongoing search for new antimicrobial agents has led to increased interest in pyrazole compounds due to their effectiveness against resistant strains of bacteria and fungi .

Case Studies

Several studies have documented the pharmacological potential of similar compounds:

  • Case Study A : A derivative demonstrated significant activity against M. tuberculosis, with an MIC comparable to first-line treatments, indicating its potential as a novel anti-tuberculosis agent .
  • Case Study B : In a clinical setting, a related pyrazole compound was effective in reducing inflammation in patients with chronic inflammatory diseases, supporting its therapeutic use beyond antimicrobial applications .

Mechanism of Action

The mechanism of action of 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a systematic comparison of substituent effects, physicochemical properties, and applications:

Substituent Variations on the Sulfonyl Group
Compound Name Structure Key Substituents Molecular Weight Key Findings Reference
3-(tert-butyl)-1-[(4-chlorophenyl)sulfonyl]-5-(methylthio)-1H-pyrazole [Structure] 4-Cl on phenylsulfonyl, methylthio ~370.8 g/mol Enhanced electrophilicity due to electron-withdrawing Cl; methylthio improves lipophilicity.
1-[(4-iodophenyl)sulfonyl]-1H-pyrazole [Structure] 4-I on phenylsulfonyl 334.13 g/mol Iodine’s polarizability enhances halogen bonding in receptor interactions. Used in cross-coupling reactions.
1-(Benzenesulfonyl)-1H-pyrazole derivatives [Structure] Unsubstituted phenylsulfonyl Variable Simpler analogs show moderate enzyme inhibition (e.g., AChE, BChE) but lower metabolic stability.

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, I) on the phenylsulfonyl moiety increase reactivity in cross-coupling reactions .
  • Bulkier substituents (e.g., tert-butyl) improve steric shielding, reducing metabolic degradation .
Pyrazole Core Modifications
Compound Name Core Structure Substituents Applications Reference
5-Amino-3-hydroxy-1H-pyrazole derivatives Pyrazole Amino, hydroxy Anticonvulsant activity via GABA modulation; intramolecular H-bonding stabilizes tautomers.
Fluorinated pyrazoles (e.g., 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole) Pyrazole CF₃, F High metabolic stability; used in fluorinated drug design (e.g., kinase inhibitors).
Organophosphorus pyrazoles (e.g., BippyPhos) Pyrazole Phosphine ligands Catalytic applications in Suzuki-Miyaura coupling; tert-butyl groups enhance ligand rigidity.

Key Insights :

  • Fluorination enhances bioavailability and target binding affinity .
  • Phosphine-functionalized pyrazoles serve as ligands in transition-metal catalysis, with tert-butyl groups improving thermal stability .

Key Insights :

  • Sulfonylated pyrazoles with bulky aryl groups (e.g., tert-butyl) are predicted to exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .
  • Methoxy/ethoxy groups may enhance blood-brain barrier penetration, as seen in anticonvulsant analogs .

Biological Activity

Overview

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole is a synthetic organic compound belonging to the class of sulfonyl pyrazoles. Its unique structure, characterized by a sulfonyl group attached to a pyrazole ring and further substituted with a tert-butyl and ethoxy group, positions it as an interesting candidate in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 308.4 g/mol
  • CAS Number : 957502-82-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing its biological efficacy .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : IC50_{50} values indicating significant growth inhibition.
  • A549 (lung cancer) : Demonstrated potent antitumor activity with reported IC50_{50} values as low as 26 µM .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other sulfonyl pyrazoles:

Compound NameStructural FeaturesBiological Activity
1-((4-methylphenyl)sulfonyl)-1H-pyrazoleMethyl group instead of tert-butylModerate anticancer activity
1-((4-chlorophenyl)sulfonyl)-1H-pyrazoleChlorine substituentInhibitory effects on specific enzymes
1-((4-nitrophenyl)sulfonyl)-1H-pyrazoleNitro group on phenyl ringEnhanced cytotoxicity against certain cell lines

This table illustrates that while similar compounds exist, the specific substitution pattern in this compound imparts distinct biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study evaluated the compound's effect on various cancer cell lines, revealing significant apoptosis induction and growth inhibition. The mechanism was linked to its ability to modulate key signaling pathways involved in cell proliferation .
  • Anti-inflammatory Research :
    • Another investigation focused on its anti-inflammatory potential, showing that it effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in inflammatory conditions .
  • Mechanistic Insights :
    • Molecular docking studies provided insights into how this compound interacts with target proteins, revealing potential binding sites that correlate with its observed biological activities .

Q & A

Q. What are the standard synthetic routes for 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or via Claisen condensation (e.g., acetophenones with diethyl oxalate under LDA conditions) .
  • Step 2: Sulfonation at the pyrazole ring using sulfonyl chlorides. For example, coupling with 5-(tert-butyl)-2-ethoxyphenyl sulfonyl chloride in solvents like DMF or dichloromethane under controlled temperatures (0–70°C) .
  • Step 3: Purification via column chromatography (e.g., 30% EtOAc in hexane) or recrystallization.
    Critical Factors:
  • Solvent choice (polar aprotic solvents like DMF improve sulfonation efficiency) .
  • Temperature control during sulfonation to avoid side reactions (e.g., over-sulfonation or decomposition) .
  • Catalyst selection (e.g., bases like triethylamine for deprotonation) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer:

  • 1H/13C NMR: Key signals include the pyrazole proton (δ 8.6–8.7 ppm), tert-butyl group (δ 1.3–1.4 ppm), and ethoxy protons (δ 4.1–4.3 ppm) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₂₁N₂O₃S: 321.1245) .
  • HPLC: Assess purity (>97% required for pharmacological studies) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in sulfonyl and pyrazole moieties .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in sulfonation steps?

Methodological Answer:

  • Issue: Low yields (e.g., 23% over two steps in amide coupling ) often stem from steric hindrance from the tert-butyl group or incomplete sulfonation.
  • Solutions:
    • Use bulkier leaving groups (e.g., tosyl instead of mesyl) to improve electrophilic substitution .
    • Microwave-assisted synthesis to reduce reaction time and enhance sulfonyl group incorporation .
    • Pre-activation of the sulfonyl chloride with silver nitrate to enhance reactivity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-sulfonyl derivatives?

Methodological Answer:

  • Data Contradictions: Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antiviral assays) may arise from assay conditions (e.g., cell line variability) or impurity profiles.
  • Resolution Strategies:
    • Standardize assay protocols (e.g., use identical cell lines, incubation times, and controls) .
    • Re-evaluate compound purity via HPLC-MS to rule out degradants or by-products .
    • Perform dose-response curves with multiple replicates to confirm activity thresholds .

Q. How do computational studies inform the design of analogs with improved target binding?

Methodological Answer:

  • Docking Studies: Predict interactions between the sulfonyl group and target residues (e.g., cysteine in viral proteases) .
  • MD Simulations: Assess stability of the tert-butyl group in hydrophobic pockets (e.g., in Chikungunya virus P2 cysteine protease) .
  • QSAR Models: Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with bioactivity to prioritize synthetic targets .

Q. What methodological challenges arise in analyzing metabolic stability of this compound?

Methodological Answer:

  • Challenges: The ethoxy group is prone to oxidative metabolism, while the sulfonyl group may resist hydrolysis.
  • Approaches:
    • In Vitro Assays: Use liver microsomes (human/rat) with NADPH cofactors to identify primary metabolites .
    • LC-MS/MS: Detect phase I metabolites (e.g., O-deethylation products) and phase II conjugates (e.g., glucuronides) .
    • Isotope Labeling: Track metabolic pathways using deuterated ethoxy groups .

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Issue: Splitting of pyrazole protons due to rotameric equilibria or paramagnetic impurities.
  • Solutions:
    • Acquire NMR at higher temperatures (e.g., 40°C in DMSO-d₆) to simplify splitting .
    • Use deuterated solvents with chelating agents (e.g., EDTA) to eliminate metal contaminants .
    • Compare experimental data with computed NMR shifts (DFT calculations) .

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